N1,N4-Dicyclohexylterephthalamide
Overview
Description
N1,N4-Dicyclohexylterephthalamide, also known as DCTA, is a compound that has gained significant attention in scientific research due to its unique properties. DCTA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 422.59 g/mol. This compound has been studied for its potential use in various fields, including medicinal chemistry, materials science, and environmental science. In
Scientific Research Applications
Antibacterial Applications
N1,N4-Dicyclohexylterephthalamide has been explored in the synthesis of bis-thiourea secondary amines, which demonstrated antibacterial activities against different strains of bacteria. This synthesis involves reacting terephthaloyl chloride and ammonium thiocyanate, followed by a reaction with 2-Methyl amino ethanol (Fakhar et al., 2018).
Sonochemistry and Radiation Chemistry
The terephthalate dosimeter, widely used in sonochemical studies, involves the study of hydroxyl radicals generated radiolytically in solutions of terephthalate ions. This research provides insights into the chemistry underlying the terephthalate dosimeter (Fang, Mark, & Sonntag, 1996).
Material Science: Nucleating Agent for Polymers
In material science, N1,N4-Dicyclohexylterephthalamide serves as an efficient nucleating agent for isotactic polypropylene. It enhances the mechanical properties of nucleated samples and affects the supermolecular structure and properties of polymers (Horváth, Gombár, Varga, & Menyhárd, 2017).
Antioxidant and DNA Binding Studies
N1,N4-Dicyclohexylterephthalamide-based compounds have shown significant results in antioxidant activities and DNA binding interactions. These studies are crucial in understanding the biological activities and potential therapeutic applications of such compounds (Fatima et al., 2021).
Electronic and Photophysical Applications
It has been used in the synthesis of host materials for electrophosphorescent devices, demonstrating the compound's relevance in the field of organic electronics and light-emitting diodes (Zhang et al., 2015).
Sensor Technology
In sensor technology, N1,N4-Dicyclohexylterephthalamide derivatives have been utilized for the detection of ions in aqueous solutions. These sensors have potential applications in environmental monitoring and biomedical diagnostics (Praikaew et al., 2019).
Recycling and Environmental Applications
N1,N4-Dicyclohexylterephthalamide derivatives have been explored as coupling components for azo dyes from recycled poly(ethyleneterephthalate) bottles. This approach contributes to environmental sustainability by enabling the recycling of plastic waste (Eyduran, Süleymanoğlu, & Ustabaş, 2021).
Mechanism of Action
Target of Action
N1,N4-Dicyclohexylterephthalamide (DCHT) primarily targets isotactic polypropylene (iPP) . iPP is a semicrystalline polymer widely used in various fields due to its advantageous properties and low cost .
Mode of Action
DCHT acts as a nucleating agent for iPP . It interacts with iPP by dissolving in the iPP melt and recrystallizing from the melt during cooling . This interaction results in the formation of a unique supermolecular structure where micron-sized α-iPP is finely dispersed in the β-iPP matrix .
Biochemical Pathways
The primary biochemical pathway affected by DCHT is the crystallization process of iPP . It has been found that DCHT possesses dual (α and β) nucleating ability .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of DCHT, we can discuss its behavior in the iPP system. DCHT is soluble in the iPP melt and recrystallizes from the melt during cooling . The size of DCHT plays a decisive role in increasing the crystallization temperature of iPP .
Result of Action
The action of DCHT results in the formation of a unique supermolecular structure in iPP, where micron-sized α-iPP is finely dispersed in the β-iPP matrix . This structure promotes good stiffness and toughness simultaneously .
Action Environment
The morphology and size of DCHT, which can be influenced by environmental factors such as temperature, play a significant role in its action . For instance, the upper critical temperature of β-α growth “transition” of iPP could be related to the morphology of DCHT .
properties
IUPAC Name |
1-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-19(21-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(24)22-18-9-5-2-6-10-18/h11-14,17-18H,1-10H2,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXGBMBOZMRULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15088-29-6 | |
Record name | 15088-29-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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